L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide
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Overview
Description
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU, HATU, or DIC to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing protecting groups (e.g., Fmoc) from the amino acids to allow for subsequent coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve optimization of reaction conditions and purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of peptide bonds or side chains.
Reduction: Reduction of disulfide bonds or other functional groups.
Substitution: Nucleophilic substitution reactions at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols or amines.
Scientific Research Applications
Chemistry: Studying peptide synthesis, structure-activity relationships, and chemical modifications.
Biology: Investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Developing peptide-based therapeutics, drug delivery systems, and diagnostic tools.
Industry: Producing bioactive peptides for cosmetics, food additives, and agricultural applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Proteins: Interacting with intracellular proteins to influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-isoleucyl-L-seryl-L-ornithinamide: A similar peptide lacking the N-methylglycyl and diaminomethylidene modifications.
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-L-ornithinamide: A peptide with a similar structure but without the diaminomethylidene group.
Uniqueness
L-Tyrosyl-L-isoleucyl-N-methylglycyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithinamide is unique due to its specific sequence and modifications, which may confer distinct biological activities and chemical properties compared to other peptides.
Properties
CAS No. |
183994-78-7 |
---|---|
Molecular Formula |
C27H45N9O7 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N,3-dimethylpentanamide |
InChI |
InChI=1S/C27H45N9O7/c1-4-15(2)22(35-24(41)18(28)12-16-7-9-17(38)10-8-16)26(43)36(3)13-21(39)33-20(14-37)25(42)34-19(23(29)40)6-5-11-32-27(30)31/h7-10,15,18-20,22,37-38H,4-6,11-14,28H2,1-3H3,(H2,29,40)(H,33,39)(H,34,42)(H,35,41)(H4,30,31,32)/t15-,18-,19-,20-,22-/m0/s1 |
InChI Key |
QUBPECWAHCPTMT-BTAJCFKJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N(C)CC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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